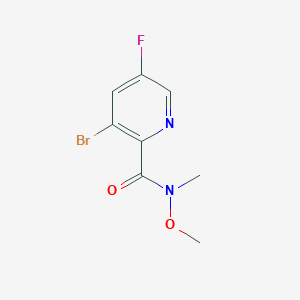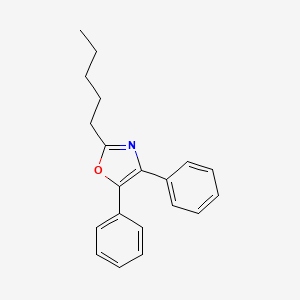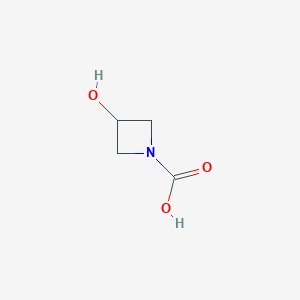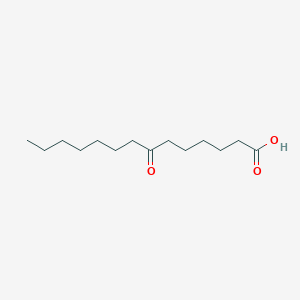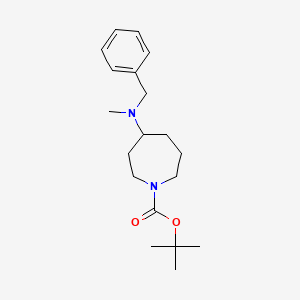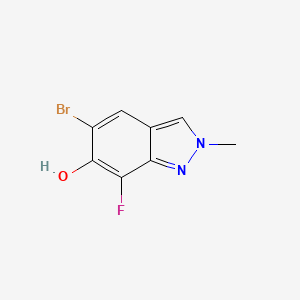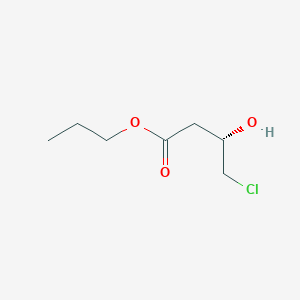
Propyl (S)-4-chloro-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl (S)-4-chloro-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a chlorine atom, and a hydroxyl group attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
Propyl (S)-4-chloro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-4-chloro-3-hydroxybutanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of a base-catalyzed transesterification reaction, where (S)-4-chloro-3-hydroxybutanoic acid is reacted with propyl acetate in the presence of a base such as sodium hydroxide. This method is advantageous as it avoids the use of strong acids and can be carried out at lower temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification reaction can be carried out in a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and minimizes the formation of by-products.
化学反応の分析
Types of Reactions
Propyl (S)-4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Propyl (S)-4-chloro-3-oxobutanoate.
Reduction: Propyl (S)-4-chloro-3-hydroxybutanol.
Substitution: Propyl (S)-4-amino-3-hydroxybutanoate or Propyl (S)-4-thio-3-hydroxybutanoate.
科学的研究の応用
Propyl (S)-4-chloro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用機序
The mechanism of action of Propyl (S)-4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.
類似化合物との比較
Propyl (S)-4-chloro-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl (S)-4-chloro-3-hydroxybutanoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl (S)-4-chloro-3-hydroxybutanoate: Similar structure but with a methyl group instead of a propyl group.
Propyl (S)-4-bromo-3-hydroxybutanoate: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H13ClO3 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
propyl (3S)-4-chloro-3-hydroxybutanoate |
InChI |
InChI=1S/C7H13ClO3/c1-2-3-11-7(10)4-6(9)5-8/h6,9H,2-5H2,1H3/t6-/m0/s1 |
InChIキー |
KFHFKBSXONJDPU-LURJTMIESA-N |
異性体SMILES |
CCCOC(=O)C[C@@H](CCl)O |
正規SMILES |
CCCOC(=O)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


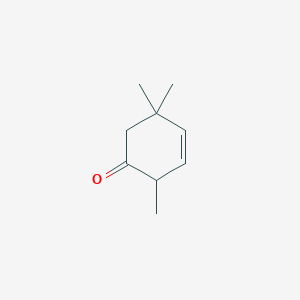
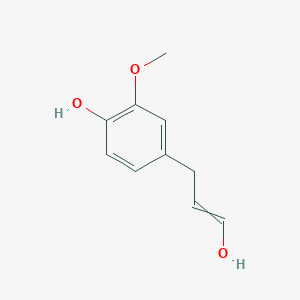
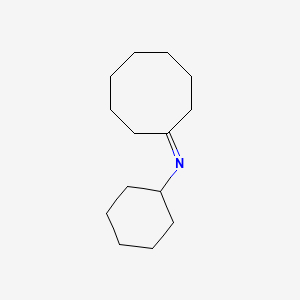
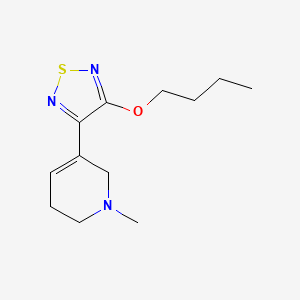
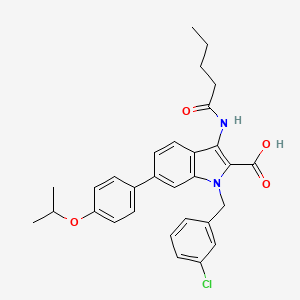
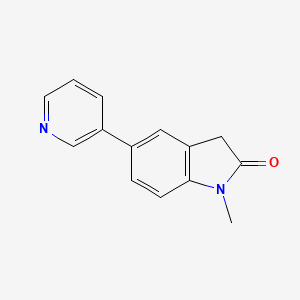
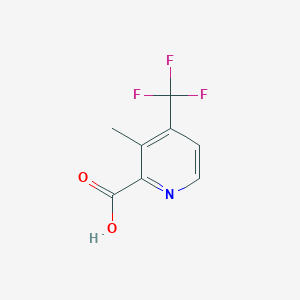
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
